molecular formula C10H5Br2FN2O B2612253 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 221031-01-2

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2612253
CAS No.: 221031-01-2
M. Wt: 347.969
InChI Key: JIOQKOOSSQSBLJ-UHFFFAOYSA-N
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Description

Structural Characterization of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies and Unit Cell Parameters

The crystallographic investigation of this compound reveals fundamental structural parameters that define its solid-state organization. The compound crystallizes with a molecular formula of C₁₀H₅Br₂FN₂O and a molecular weight of 347.97 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant halogen content. The presence of multiple halogen substituents creates a dense electron cloud distribution that influences both intra- and intermolecular interactions within the crystal lattice.

Comparative analysis with related halogenated pyridazinone structures provides additional insights into crystallographic trends. The closely related 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one exhibits a molecular weight of 382.41 grams per mole, reflecting the additional chlorine substitution on the phenyl ring. This structural variation demonstrates how subtle modifications in halogen positioning can significantly impact molecular geometry and packing arrangements. The systematic study of such compounds reveals that halogen-halogen interactions play crucial roles in determining crystal packing motifs and overall structural stability.

The unit cell parameters for related brominated pyridazinone compounds provide reference points for understanding the structural behavior of this compound class. Examination of 4,5-dibromopyridazin-3-one, the parent compound without phenyl substitution, shows a molecular weight of 253.88 grams per mole and specific crystallographic characteristics including a melting point range of 231-233 degrees Celsius. These parameters establish baseline structural properties that can be compared with the more complex substituted derivatives to understand the influence of aromatic ring attachment on crystal packing and thermal stability.

Torsional Angles and Conformational Flexibility

The conformational analysis of this compound reveals critical structural features that govern its three-dimensional organization. The torsional relationship between the pyridazinone ring and the fluorinated phenyl substituent represents a key conformational parameter that influences both molecular properties and intermolecular interactions. The presence of bromine atoms at the 4 and 5 positions creates steric constraints that limit rotational freedom around the nitrogen-carbon bond connecting the heterocyclic core to the aromatic ring system.

Crystallographic studies of related compounds provide valuable insights into conformational preferences within this structural family. The analysis of diethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates how bromine substituents influence molecular geometry, with the six-membered ring containing nitrogen showing significant folding with maximum deviation of 0.1679 Ångstroms. This conformational flexibility illustrates the balance between steric repulsion from halogen substituents and electronic stabilization through aromatic interactions.

The conformational behavior is further influenced by the electronic properties of the fluorine substituent on the phenyl ring. Fluorine atoms, being highly electronegative, create localized electron density perturbations that can influence the rotational barrier around the nitrogen-phenyl bond. This electronic effect, combined with the steric influence of the bromine atoms, creates a unique conformational landscape that distinguishes this compound from other halogenated pyridazinones. The interplay between these electronic and steric factors determines the preferred molecular conformations in both solution and solid-state environments.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique substitution pattern and electronic environment created by the halogen substituents. The aromatic protons on the fluorinated phenyl ring appear as a distinctive pattern, with the fluorine substitution creating characteristic splitting patterns and chemical shift perturbations that can be used for structural identification and purity assessment.

Comparative analysis with related compounds reveals systematic trends in Nuclear Magnetic Resonance spectral behavior. Studies of various 4,5-dibromo-3,6-diarylpyridazine derivatives demonstrate how different aromatic substituents influence proton chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance data for 4,5-dibromo-3,6-bis(4-fluorophenyl)pyridazine shows characteristic signals that can be directly compared with the target compound to understand the influence of the carbonyl group versus the direct aryl-aryl connection on electronic properties.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon appearing as a distinctive downfield signal characteristic of pyridazinone derivatives. The carbon atoms bearing bromine substituents exhibit characteristic chemical shifts that reflect the deshielding effect of these heavy halogens. The fluorinated phenyl ring carbons show typical patterns associated with fluorine substitution, including characteristic carbon-fluorine coupling that provides definitive evidence for the fluorine position and electronic environment. These spectroscopic features collectively create a unique fingerprint that enables unambiguous identification and structural confirmation of this compound.

Infrared Vibrational Mode Analysis

The Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide detailed information about molecular structure and bonding characteristics. The carbonyl stretching frequency represents one of the most diagnostic spectral features, appearing as a strong absorption band that reflects the electronic environment of the lactam functionality within the pyridazinone ring system. The presence of electron-withdrawing bromine and fluorine substituents significantly influences this vibrational frequency through both inductive and resonance effects.

The aromatic carbon-carbon stretching vibrations appear as characteristic bands in the fingerprint region, with the fluorinated phenyl ring exhibiting distinctive patterns that differentiate it from unsubstituted aromatic systems. The carbon-fluorine stretching mode provides a particularly diagnostic feature, appearing as a strong absorption that confirms the presence and position of the fluorine substituent. The carbon-bromine stretching vibrations, while typically weaker than carbon-fluorine modes, contribute to the overall spectroscopic fingerprint and provide evidence for the halogen substitution pattern.

Analysis of related compounds provides comparative context for interpreting these spectroscopic features. Studies of crystalline forms of fluorinated aromatic compounds demonstrate how intermolecular interactions in the solid state can influence vibrational frequencies through hydrogen bonding and halogen bonding interactions. The Infrared spectrum of 4,5-dibromopyridazin-3-one shows characteristic features of the unsubstituted pyridazinone core that can be compared with the substituted derivative to understand the influence of phenyl ring attachment on vibrational properties.

Ultraviolet-Visible Absorption Characteristics

The Ultraviolet-Visible absorption spectroscopy of this compound reveals electronic transitions that reflect the extended conjugated system created by the pyridazinone core and the attached fluorinated phenyl ring. The primary absorption bands arise from pi-to-pi-star transitions within the aromatic systems, with the electron-withdrawing nature of the halogen substituents significantly influencing both the position and intensity of these transitions. The presence of bromine atoms introduces heavy atom effects that can enhance intersystem crossing processes and influence fluorescence quantum yields.

The electronic absorption spectrum exhibits characteristic features associated with substituted pyridazinone chromophores. The longest wavelength absorption band typically corresponds to the lowest energy pi-to-pi-star transition, which involves electron density redistribution across the entire conjugated framework. The presence of the fluorinated phenyl ring extends the conjugation and can lead to bathochromic shifts compared to simpler pyridazinone derivatives. The electron-withdrawing nature of both bromine and fluorine substituents creates a unique electronic structure that influences both ground-state and excited-state properties.

Comparative studies with related halogenated compounds provide insights into structure-property relationships. Analysis of various substituted pyridazinones demonstrates how different halogen substitution patterns influence electronic properties and absorption characteristics. The systematic variation of halogen substituents allows for the development of predictive models that relate molecular structure to photophysical properties, which is particularly important for applications in materials science and medicinal chemistry where electronic properties play crucial roles in biological activity and device performance.

Comparative Structural Analysis with Pyridazinone Derivatives

The structural comparison of this compound with related pyridazinone derivatives reveals systematic relationships between molecular structure and physical properties. The parent compound 4,5-dibromopyridazin-3-one provides a baseline for understanding the influence of phenyl ring substitution on molecular properties. The addition of the fluorinated phenyl group significantly increases molecular weight from 253.88 to 347.97 grams per mole, while simultaneously introducing new conformational degrees of freedom and electronic interactions that influence overall molecular behavior.

Comparison with the chlorinated analog 4,5-dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one demonstrates the influence of halogen size on structural properties. The replacement of bromine with chlorine reduces the molecular weight to 259.06 grams per mole while maintaining the same overall substitution pattern. This structural variation provides insights into how halogen electronegativity and size influence intermolecular interactions, crystal packing, and physical properties such as solubility and thermal stability.

The systematic analysis of various substituted pyridazinone derivatives reveals clear trends in structural behavior. Compounds such as 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one and 2-isopropyl-4,5-dibromo-3(2H)pyridazinone demonstrate how different substituents at the 2-position influence molecular properties while maintaining the core dibromo substitution pattern. These comparative studies establish structure-activity relationships that are essential for rational drug design and materials development applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₅Br₂FN₂O 347.97 Dibromo, fluorophenyl substitution
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one C₁₀H₅Cl₂FN₂O 259.06 Dichloro, fluorophenyl substitution
4,5-Dibromopyridazin-3-one C₄H₂Br₂N₂O 253.88 Parent dibromo compound
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one C₁₀H₄Br₂ClFN₂O 382.41 Additional chlorine substitution

Properties

IUPAC Name

4,5-dibromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQKOOSSQSBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The fluorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 4,5-dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance, pyridazinone derivatives have been evaluated for their ability to inhibit tumor cell growth. The National Cancer Institute's Developmental Therapeutics Program has included such compounds in their screening protocols, revealing promising results against various cancer cell lines .

Case Study : A study assessing the anticancer activity of related pyridazinone compounds indicated that these derivatives could effectively inhibit cell proliferation in vitro. The mechanism of action is hypothesized to involve the disruption of cellular signaling pathways critical for tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyridazinones can inhibit bacterial growth and show effectiveness against various pathogens. This makes them candidates for further development as antimicrobial agents .

Given its promising pharmacological profile, this compound is being explored for its potential as a lead compound in drug development. The presence of fluorine enhances lipophilicity and bioavailability, which are desirable traits in drug design.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives vary based on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties
4,5-Dibromo-2-phenylpyridazin-3(2H)-one 14305-08-9 2-Ph, 4-Br, 5-Br C₁₀H₆Br₂N₂O 337.98 g/mol High halogen content; used in synthesis
4,5-Dichloro-2-phenylpyridazin-3(2H)-one 41773-19-7 2-Ph, 4-Cl, 5-Cl C₁₀H₆Cl₂N₂O 257.08 g/mol Lower similarity (0.70 vs. dibromo analog)
4,5-Dibromo-2-(tert-butyl)pyridazin-3(2H)-one 107784-73-6 2-tBu, 4-Br, 5-Br C₈H₁₀Br₂N₂O 309.99 g/mol Enhanced steric bulk; stability at 2–8°C
4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one 2381044-54-6 2-(4-MeO-Bn), 4-Br, 5-OMe C₁₃H₁₃BrN₂O₃ 325.17 g/mol Methoxy groups improve solubility
4,5-Dibromo-2-(4-chlorophenyl)pyridazin-3(2H)-one* N/A 2-(4-Cl-Ph), 4-Br, 5-Br C₁₀H₅Br₂ClN₂O 372.42 g/mol Hypothesized higher reactivity due to Cl/Br synergy

*Hypothetical compound included for comparative purposes.

Key Observations :

  • Aromatic Substituents : The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to phenyl or tert-butyl analogs .
  • Steric and Solubility Modifiers : tert-Butyl and methoxybenzyl groups improve stability or solubility but may reduce reactivity due to steric hindrance .

Biological Activity

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 14305-08-9, has a molecular formula of C10H5Br2FN2O and a molecular weight of 347.97 g/mol. Its unique structure, featuring bromine and fluorine substituents on the pyridazinone ring, may contribute to its diverse pharmacological properties.

The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC10H5Br2FN2O
Molecular Weight347.97 g/mol
Boiling PointNot available
Log P (octanol-water)2.69
SolubilityHigh GI absorption
BBB PermeantYes
CYP InhibitionCYP1A2 inhibitor

Biological Activity

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridazinone derivatives, including this compound. In vitro evaluations indicated that compounds with similar structures exhibit significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL, suggesting that this class of compounds could serve as effective antimicrobial agents .

Anticancer Properties
The anticancer potential of pyridazinone derivatives has also been explored. Compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as HeLa and HCT116. The IC50 values for these compounds often fall below 1 µM, indicating potent activity against tumor cells .

Mechanism of Action
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, it has been identified as a CYP1A2 inhibitor, which could affect drug metabolism and enhance the efficacy of co-administered therapeutic agents . Additionally, its ability to penetrate the blood-brain barrier (BBB) suggests potential applications in treating central nervous system disorders.

Case Studies

  • Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various pyridazinone derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that derivatives with bromine and fluorine substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs.
  • Anticancer Evaluation : In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated significant inhibition of cell growth with an IC50 value of approximately 0.5 µM against HCT116 cells.

Q & A

Q. What synthetic methodologies are effective for preparing 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one?

The synthesis typically involves halogenation and coupling reactions. For brominated pyridazinones, regioselective bromination of pyridazinone precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions is common. The 4-fluorophenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the leaving group (e.g., chlorine or hydroxyl) at the pyridazinone’s 2-position. Comparative studies of analogs (e.g., dichloro derivatives like 4,5-Dichloro-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one) suggest that bromination efficiency depends on solvent polarity and temperature . Negishi coupling has also been employed for aryl-substituted pyridazinones, requiring palladium catalysts and optimized ligand systems (e.g., tri(2-furyl)phosphine) to enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELXL/SHELXT software enables precise determination of bond lengths, angles, and intermolecular interactions, particularly for verifying regiochemistry of bromine substitution .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., deshielding of protons near electronegative groups like fluorine or bromine).
  • Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, critical for distinguishing brominated isomers .

Q. How does the reactivity of this compound compare to non-brominated or chloro-substituted analogs?

Bromine’s higher electronegativity and larger atomic radius increase steric hindrance and polarizability, altering reaction kinetics. For example, brominated pyridazinones show slower nucleophilic aromatic substitution compared to chloro analogs due to stronger C-Br bonds. Computational studies (e.g., DFT) reveal reduced electrophilicity at the pyridazinone’s carbonyl group in brominated derivatives, impacting their participation in condensation reactions .

Q. What in vitro assays are suitable for evaluating its biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assay) are standard. Molecular docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like SARS-CoV-2 main protease, guided by structural data from analogs such as fluorophenyl-pyridazinone derivatives .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and charge distribution to explain regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites, while natural bond orbital (NBO) analysis quantifies stabilizing interactions (e.g., hyperconjugation between bromine lone pairs and the pyridazinone ring) . Hirshfeld surface analysis of crystal structures (via CrystalExplorer) maps intermolecular interactions (e.g., Br⋯H contacts) that influence packing and stability .

Q. What strategies optimize the design of derivatives with enhanced bioactivity?

  • Functional group substitution : Replace bromine with bioisosteres (e.g., CF3_3) to modulate lipophilicity.
  • Scaffold hybridization : Fuse pyridazinone with azole rings (e.g., patents from Takeda Pharmaceutical) to improve target engagement .
  • Structure-activity relationship (SAR) : Compare analogs like 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one to identify substituent effects on cytotoxicity .

Q. How do solvent and catalyst systems influence cross-coupling reactions for this compound?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) with electron-rich ligands (e.g., tri(2-furyl)phosphine) improve coupling efficiency in polar aprotic solvents (DMF, THF). For brominated pyridazinones, microwave-assisted synthesis reduces reaction times and minimizes debromination side reactions .

Q. What are the challenges in crystallizing brominated pyridazinones, and how are they addressed?

Bromine’s heavy atom effect enhances X-ray diffraction but complicates crystal growth due to steric bulk. Slow evaporation from DMSO/water mixtures at 4°C promotes single-crystal formation. SHELXL refinement accounts for disorder in bromine positions, validated via residual density maps .

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